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Detailed Analysis of Termination Reasons

The decision to halt rociletinib's development was the result of several interconnected factors becoming

clear during clinical trials.

o Comparative Efficacy and Data Revisions: Early-phase trials initially reported a high response rate
(59%) in T790M+ patients [1]. However, subsequent data updates revealed a lower confirmed
response rate. This downgrade in efficacy data during discussions with the FDA significantly
weakened rociletinib's competitive position against osimertinib, which demonstrated robust and

consistent results [1] [2].

o Specific Safety Concerns: The safety profile of rociletinib presented unique clinical management
challenges. The high incidence of serious hyperglycemia required proactive monitoring and
intervention, while QTc prolongation is a potentially life-threatening side effect that necessitates
careful cardiac monitoring and can limit the use of other medications [2]. These issues were less

prominent with osimertinib.

¢ Failed Trial and Market Context: The termination of the global TIGER-3 trial due to the sponsor
discontinuing the drug program was the direct operational reason for its end. With a superior
competing therapy already available and a challenging risk-benefit profile, the commercial and clinical

rationale for continuing rociletinib's development evaporated [2].

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://www.smolecule.com/products/s547964?utm_src=pdf-interest
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://pubmed.ncbi.nlm.nih.gov/34589984/
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34589984/
https://www.smolecule.com/products/s547964?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34589984/
https://www.smolecule.com/products/s547964?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental Data and Protocols

For researchers, the key experimental data and methodologies from rociletinib's development are outlined

below.

Table 2: Key Preclinical and Clinical Experimental Data

Assay Type Cell Line | Model  Key Finding (IC50/GI50) Protocol Summary

Biochemical Cell-free system Ki: 21.5 nM Recombinant human EGFR
Kinase Assay (EGFRL858R/T790M); Ki:  kinases used in a continuous-read
303.3 nM (EGFRWT) [3]. assay (e.g., Omnia assay).
Measures inhibitor potency by
determining inhibition constant (Ki).

[3]

Cellular NCI-H1975 GI50: 32 nM [3]. Cells seeded and treated with a
Growth (L858R/T790M) dilution series of rociletinib for 72
Assay (In hours. Cell viability determined by
vitro) CellTiter-Glo assay. G150

calculated using non-linear
regression (e.g., GraphPad Prism).

[3]

In Vivo Human EGFR Dose-dependent tumor Mice (e.g., EGFRL858R/T790M
Efficacy mutant transgenic  growth inhibition [3]. models) treated with rociletinib via
Study mouse models oral gavage. Tumor volume

measured over time to assess
tumor growth inhibition. [3]

Clinical Trial EGFR T790M+ ORR: 59% (Investigator- Patients with confirmed EGFR

(Phase 1/2) NSCLC patients assessed) [1]. T790M+ NSCLC previously treated
with a TKI received rociletinib (e.g.,
500 mg or 625 mg BID). Tumor
response assessed by RECIST 1.1
criteria. [1]
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Visualizing the Clinical Development Pathway

The following diagram illustrates the key stages and decision points in rociletinib's clinical development,

culminating in its termination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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